6-氨基-2,3-二氟苯酚

描述

6-Amino-2,3-difluorophenol is not directly mentioned in the provided papers. However, the papers discuss compounds that are structurally related or involve similar functional groups, such as fluorinated aromatic compounds and amines. These compounds are of interest due to their potential applications in materials science, particularly in the synthesis of polyimides with desirable properties such as low dielectric constants, high thermal stability, and good solubility in organic solvents .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multi-step chemical processes. For instance, the synthesis of a novel fluorinated aromatic diamine is described as a simple procedure, which is then used to prepare fluorinated polyimides . Another example is the preparation of a novel trifluoromethyl-substituted bis(ether amine) monomer through nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of 6-Amino-2,3-difluorophenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as fluorinated polyimides, is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of the materials. The presence of fluorine is known to reduce the polarizability of the polymer chain, leading to lower dielectric constants . The molecular structure of 6-Amino-2,3-difluorophenol would similarly be expected to exhibit unique electronic properties due to the presence of both amino and fluorine groups.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 6-Amino-2,3-difluorophenol can be complex. For example, the aminolysis of a difluorophenyl-containing compound is reported to be successful with unshielded amines and in a medium with high dielectric permittivity . This suggests that the amino group in 6-Amino-2,3-difluorophenol could also participate in aminolysis reactions under suitable conditions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are notable for their low moisture adsorption, low dielectric constants, and high thermal stability . These properties are attributed to the fluorine atoms in the molecular structure, which impart a high degree of chemical inertness and resistance to polar interactions. The properties of 6-Amino-2,3-difluorophenol would likely be influenced by its fluorine content, suggesting potential applications in areas where such properties are advantageous.

科学研究应用

Fluorescence Probes for Reactive Oxygen Species Detection

6-Amino-2,3-difluorophenol derivatives like APF are used as novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes are valuable for studying the roles of hROS in various biological and chemical applications due to their ability to differentiate specific reactive species and resist light-induced autoxidation in living cells (Setsukinai et al., 2003).

Photophysical Properties and Solvent Sensitivity

BODIPY dyes with 6-amino-2,3-difluorophenol structural components exhibit photophysical properties sensitive to solvent polarity and acidity. These properties make the dyes potential candidates for fluorescence probes in studies concerning solvent environments' acidity (Bañuelos et al., 2008).

Antioxidant Activity and Lipid Peroxidation Inhibition

Derivatives of 6-amino-2,3-difluorophenol are studied for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds are promising for therapeutic applications due to their potent inhibitory activities (Neochoritis et al., 2010).

Peptide Synthesis

Tetrafluorophenyl esters of 6-amino-2,3-difluorophenol and related compounds are valuable in peptide synthesis. These esters have been studied for their kinetics in coupling reactions and racemization processes, contributing to more efficient peptide construction (Hui et al., 2009).

Antibacterial and Anti-tuberculosis Activity

Certain 6-amino-2,3-difluorophenol derivatives demonstrate antibacterial and anti-tuberculosis activities. Their structures and biological activities make them candidates for developing new therapeutic agents (Vasava et al., 2019).

Ratiometric Fluorescent Sensors

Compounds containing the 6-amino-2,3-difluorophenol moiety are used in designing ratiometric fluorescent sensors, particularly for detecting ions like Zn2+. These sensors show significant changes in fluorescence intensity upon ion binding, useful for biological and chemical sensing applications (Burdette & Lippard, 2002).

安全和危害

“6-Amino-2,3-difluorophenol” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

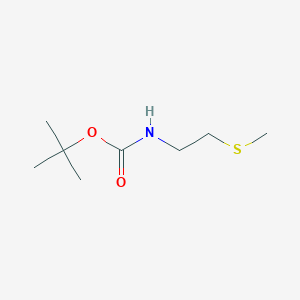

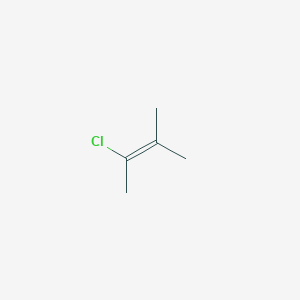

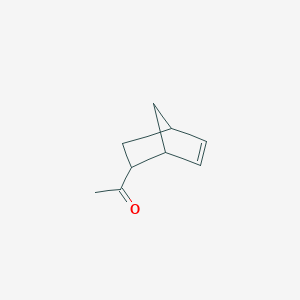

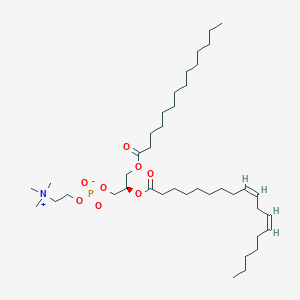

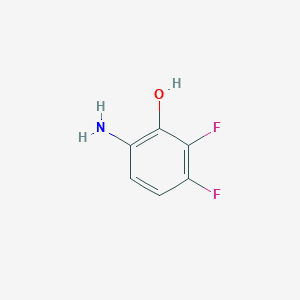

IUPAC Name |

6-amino-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRURHZHJEDNBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380933 | |

| Record name | 6-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3-difluorophenol | |

CAS RN |

115551-33-2 | |

| Record name | 6-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。